3-(4-hydroxypyrimidin-5-yl)propanoic acid
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Overview
Description
3-(4-hydroxypyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxypyrimidin-5-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-hydroxypyrimidine with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxypyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine ketones or aldehydes, while reduction can produce dihydropyrimidines. Substitution reactions can result in various functionalized pyrimidine derivatives .
Scientific Research Applications
3-(4-hydroxypyrimidin-5-yl)propanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-hydroxypyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrimidine ring allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, pyrimidine is a basic heterocyclic organic compound with a similar structure.
4-hydroxypyrimidine: A derivative of pyrimidine with a hydroxyl group at the 4-position, similar to the hydroxyl group in this compound.
Propanoic acid: A simple carboxylic acid that forms the backbone of this compound.
Uniqueness
This compound is unique due to the combination of the pyrimidine ring and the propanoic acid moiety. This structure imparts specific chemical and biological properties that are not present in the individual components. The presence of the hydroxyl group on the pyrimidine ring also allows for unique interactions with biological molecules, making it a valuable compound for research and development .
Properties
CAS No. |
1935923-19-5 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
90 |
Origin of Product |
United States |
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